4-iodobenzyl 4-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-iodophenyl)methyl 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO4/c15-12-5-1-10(2-6-12)9-20-14(17)11-3-7-13(8-4-11)16(18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOCAVLOLJXHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Iodobenzyl 4 Nitrobenzoate
Esterification Reactions for the Formation of 4-iodobenzyl 4-nitrobenzoate (B1230335)
Esterification, a cornerstone of organic synthesis, is the primary method for producing 4-iodobenzyl 4-nitrobenzoate. This process involves the reaction of an alcohol (4-iodobenzyl alcohol) with a carboxylic acid (4-nitrobenzoic acid) or its more reactive derivative. The selection of the specific esterification technique often depends on factors such as desired yield, reaction conditions, and environmental considerations.
Conventional Synthetic Routes and Their Mechanistic Considerations
Conventional methods for synthesizing this compound typically involve direct esterification or the use of an activated carboxylic acid derivative.
One of the most common approaches is the Fischer-Speier esterification , which involves reacting 4-iodobenzyl alcohol with 4-nitrobenzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism of this acid-catalyzed reaction begins with the protonation of the carbonyl oxygen of 4-nitrobenzoic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 4-iodobenzyl alcohol. The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester. Due to the reversible nature of the Fischer esterification, the reaction is often driven to completion by removing the water formed, for instance, through azeotropic distillation.
Alternatively, a more facile route involves the use of a more reactive acylating agent, such as 4-nitrobenzoyl chloride , which is an activated form of 4-nitrobenzoic acid. In this method, 4-iodobenzyl alcohol reacts with 4-nitrobenzoyl chloride, typically in the presence of a base like pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct that is formed during the reaction. This method is generally faster and often proceeds at lower temperatures compared to the direct acid-catalyzed esterification.
Other established esterification methods that can be applied include the Steglich esterification and the Mitsunobu reaction . The Steglich esterification utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method is known for its mild reaction conditions. The Mitsunobu reaction allows for the esterification of alcohols with inversion of stereochemistry, although this is not relevant for the achiral 4-iodobenzyl alcohol. It involves the use of a phosphine reagent, like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Eco-Friendly and Catalytic Approaches for this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For the synthesis of this compound, this includes the use of solid acid catalysts, ionic liquids, and microwave-assisted synthesis.
Heterogeneous catalysts , such as sulfated metal-incorporated MCM-48, offer several advantages over traditional homogeneous acid catalysts. These solid acids are easily separable from the reaction mixture, reusable, and often less corrosive, which simplifies the work-up procedure and reduces waste. For instance, sulfated metal oxides can effectively catalyze the esterification of benzyl (B1604629) alcohol derivatives with high selectivity.
Ionic liquids have emerged as green solvents and catalysts for a variety of organic reactions, including esterification. Their low vapor pressure, thermal stability, and tunability make them attractive alternatives to volatile organic solvents. Certain acidic ionic liquids can act as both the solvent and the catalyst, streamlining the reaction process.
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the esterification of 4-iodobenzyl alcohol and 4-nitrobenzoic acid can be a more energy-efficient and time-saving approach.
Optimization of Reaction Parameters and Yield Enhancement Strategies
To maximize the yield of this compound, several reaction parameters can be optimized. These include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants.
| Parameter | Conventional Method (Fischer) | Acyl Chloride Method | Eco-Friendly Method (Heterogeneous Catalyst) |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Pyridine, Triethylamine (as base) | Sulfated metal oxides, Zeolites |
| Solvent | Toluene (for azeotropic removal of water) | Dichloromethane, Chloroform | Solvent-free or green solvents (e.g., ionic liquids) |
| Temperature | Reflux | Room temperature to reflux | 60-120 °C |
| Reactant Ratio | Excess of one reactant (alcohol or acid) | Near equimolar | Optimized based on catalyst activity |
| Yield | Moderate to good | Good to excellent | Good to excellent |
For the Fischer esterification, using an excess of either 4-iodobenzyl alcohol or 4-nitrobenzoic acid can shift the equilibrium towards the product side. The continuous removal of water is also a critical factor for achieving high yields.
In the acyl chloride method, the purity of the 4-nitrobenzoyl chloride is crucial, as impurities can lead to side reactions and lower yields. The choice of base and its stoichiometry relative to the acyl chloride can also impact the reaction efficiency.
For catalytic approaches, the optimization of catalyst loading, reaction temperature, and stirring speed are important considerations. The reusability of heterogeneous catalysts should also be assessed to determine the economic viability of the process. Response surface methodology can be a powerful tool to systematically study the effects of multiple variables on the reaction yield and to find the optimal reaction conditions.
Precursor Synthesis and Functional Group Interconversions Leading to this compound
The successful synthesis of this compound is contingent upon the availability of high-purity precursors: 4-iodobenzyl alcohol and 4-nitrobenzoic acid or its activated forms.
Synthesis of 4-iodobenzyl Alcohol and Derivatives
4-Iodobenzyl alcohol can be synthesized through various routes. A common laboratory preparation involves the hydrolysis of p-iodobenzyl bromide. This reaction is typically carried out by refluxing p-iodobenzyl bromide with an aqueous solution of a base, such as potassium hydroxide (B78521), in a solvent like ethanol (B145695).
Another method involves the direct iodination of benzyl alcohol. This can be achieved by treating benzyl alcohol with iodine and an oxidizing agent, such as sodium iodate, in the presence of an acid like sulfuric acid in a solvent like glacial acetic acid. The reaction proceeds via electrophilic aromatic substitution.
A less direct but viable route starts from p-toluidine. Through a Sandmeyer-type reaction, p-toluidine can be diazotized using sodium nitrite in an acidic medium, followed by treatment with potassium iodide to yield p-iodotoluene. Subsequent oxidation of the methyl group of p-iodotoluene can then furnish 4-iodobenzyl alcohol.
| Precursor | Reagents | Conditions | Product |
| p-Iodobenzyl bromide | Potassium hydroxide, Ethanol/Water | Reflux | 4-Iodobenzyl alcohol |
| Benzyl alcohol | Iodine, Sodium iodate, Sulfuric acid, Acetic acid | 100-110 °C | 4-Iodobenzyl alcohol |
| p-Toluidine | 1. NaNO2, H+; 2. KI | Diazotization, Substitution | p-Iodotoluene |
Synthesis of 4-nitrobenzoic Acid and Activated Forms
4-Nitrobenzoic acid is commercially available but can also be synthesized in the laboratory. A standard method is the oxidation of 4-nitrotoluene using a strong oxidizing agent like potassium permanganate or nitric acid.
To facilitate the esterification reaction, 4-nitrobenzoic acid is often converted to a more reactive derivative, most commonly 4-nitrobenzoyl chloride. This activation can be achieved by reacting 4-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is often carried out under reflux, and the excess thionyl chloride can be removed by distillation. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride. Another reagent that can be used for this conversion is phosphorus pentachloride (PCl₅).
| Precursor | Reagents | Conditions | Product |
| 4-Nitrotoluene | Potassium permanganate or Nitric acid | Oxidation | 4-Nitrobenzoic acid |
| 4-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | Reflux | 4-Nitrobenzoyl chloride |
| 4-Nitrobenzoic acid | Oxalyl chloride ((COCl)₂), DMF (cat.) | Room temperature | 4-Nitrobenzoyl chloride |
| 4-Nitrobenzoic acid | Phosphorus pentachloride (PCl₅) | Heating | 4-Nitrobenzoyl chloride |
The successful synthesis and purification of these precursors are critical steps that directly impact the efficiency of the final esterification reaction and the purity of the resulting this compound.
Novel Synthetic Strategies for this compound and Analogues
Recent advancements in synthetic chemistry have opened new avenues for the preparation of benzoate (B1203000) esters, focusing on improving efficiency, safety, and environmental impact.
Mechanochemistry , which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, offers a compelling green alternative to traditional solvent-based methods. These reactions are often performed neat or with minimal amounts of liquid, reducing solvent waste. While the direct mechanochemical synthesis of this compound has not been extensively reported, related transformations, such as the synthesis of amides from esters and the generation of reactive intermediates like arynes, have been successfully demonstrated using this technique. acs.orgrsc.org A potential mechanochemical approach to this compound could involve milling 4-iodobenzyl alcohol and an activated derivative of 4-nitrobenzoic acid (like an acyl chloride) with a solid base, potentially leading to a high-yield, solvent-free synthesis.
Photochemical synthesis uses light as an energy source to drive chemical reactions, often under mild, ambient temperature conditions. Photochemical methods have been developed for the synthesis and modification of esters. For example, blue-light irradiation has been shown to mediate benzylic C-H esterification, and photolysis of certain benzoylformate esters can lead to the oxidation of alcohols. organic-chemistry.orgacs.org A prospective photochemical route to this compound could involve a photosensitized coupling reaction between the precursor alcohol and acid, offering a pathway that avoids the need for high temperatures.
Flow chemistry, where reagents are pumped through a network of tubes and reactors, has emerged as a powerful technology for chemical synthesis. scielo.br This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to the small reaction volumes, and the potential for straightforward automation and scaling-up. mdpi.comacs.org
The synthesis of aromatic esters is well-suited to flow chemistry. A continuous process for this compound could be designed where solutions of 4-iodobenzyl alcohol and 4-nitrobenzoic acid, along with a catalyst, are pumped and mixed before entering a heated reactor coil. The short residence time required in a flow reactor can significantly accelerate the reaction compared to batch methods. nih.gov The product stream emerging from the reactor can then be directed to in-line purification modules for continuous separation. This method not only increases throughput but also improves product consistency and safety, especially for exothermic reactions.
Table 2: Conceptual Comparison of Batch vs. Flow Synthesis for Esterification
| Parameter | Batch Processing | Flow Chemistry |
| Reaction Scale | Limited by vessel size; scale-up can be challenging. | Scaled by running for longer times (scaling-out) or using larger reactors. scielo.br |
| Heat Transfer | Inefficient, potential for hot spots. | Highly efficient due to high surface-area-to-volume ratio. |
| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small internal volumes. |
| Reaction Time | Often hours to days. | Seconds to minutes. nih.gov |
| Process Control | Manual or semi-automated, less precise. | Fully automated, precise control over parameters. |
| Productivity | Lower throughput per unit volume. | Higher throughput, suitable for continuous manufacturing. |
Chemoselectivity refers to the ability to react with one functional group in preference to others. researchgate.net The standard synthesis of this compound is an example of a chemoselective process, as esterification occurs at the hydroxyl and carboxyl groups without affecting the aryl iodide or nitro functionalities. rsc.org Developing synthetic methods with high chemoselectivity is crucial for creating complex molecules without the need for extensive protecting group manipulations. For instance, enzyme-catalyzed esterifications are renowned for their high chemoselectivity under mild conditions. medcraveonline.com
Regioselectivity , the control of reaction at a specific position on a molecule, is a significant challenge in the synthesis of substituted analogues. For example, if one wanted to synthesize a mono-ester from a symmetrical diol like 1,4-bis(hydroxymethyl)benzene and 4-nitrobenzoic acid, controlling the reaction to prevent the formation of the di-ester would be critical. Specialized methods have been developed to achieve regioselective mono-esterification of diols. These include using catalysts like Al₂O₃/MeSO₃H which can preferentially catalyze the reaction at one hydroxyl group, or employing Mitsunobu reaction conditions, which have shown regioselectivity dependent on the substrate's stereochemistry. nih.govresearchgate.netorganic-chemistry.org Such strategies are invaluable for the controlled synthesis of precisely substituted benzoate ester analogues.
Elucidation of Molecular and Crystal Structures of 4 Iodobenzyl 4 Nitrobenzoate
Single-Crystal X-ray Diffraction Analysis of 4-iodobenzyl 4-nitrobenzoate (B1230335)
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of information about the structural features of 4-iodobenzyl 4-nitrobenzoate.
Determination of Unit Cell Parameters and Space Group
The initial step in SCXRD analysis involves the determination of the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—and the crystal system. These parameters define the fundamental repeating unit of the crystal lattice. Systematic absences in the diffraction pattern would further allow for the assignment of the space group, which describes the symmetry elements present in the crystal.
A hypothetical data table for these parameters would look as follows:
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | [Value] |
| β (°) | [Value] |
| γ (°) | [Value] |
| Volume (ų) | [Value] |
| Z | [Value] |
| Calculated Density (g/cm³) | [Value] |
Intermolecular Interactions and Supramolecular Synthons in the Crystal Lattice
A detailed analysis of the crystal packing would reveal the network of intermolecular interactions that stabilize the crystal lattice. These non-covalent interactions are crucial for understanding the supramolecular chemistry of the compound. The analysis would identify and characterize various interactions, such as halogen bonds, hydrogen bonds, and π-π stacking interactions. The identification of recurring interaction patterns, known as supramolecular synthons, would be a key objective. In related structures, iodo-nitro synthons have been observed to be robust and influential in directing crystal packing. Current time information in Bangalore, IN.
Crystal Engineering Principles Applied to this compound
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The structural analysis of this compound would be a case study in the application of these principles.
Role of Halogen Bonding Involving the Iodine Moiety
The iodine atom in the 4-iodobenzyl group is a potential halogen bond donor. A halogen bond is a directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. In the crystal structure of this compound, the oxygen atoms of the nitro group or the carbonyl oxygen of the ester would be likely halogen bond acceptors. The analysis would detail the geometry (distances and angles) of any such I···O interactions, which are known to be significant in the crystal engineering of iodo-substituted aromatic compounds. The presence and nature of these halogen bonds would be critical in understanding the formation of specific supramolecular assemblies. Current time information in Bangalore, IN.
Pi-Stacking and Aromatic Interactions
The crystal structure of this compound is expected to be significantly influenced by π-stacking and other aromatic interactions, a common feature in nitroaromatic compounds and their derivatives. acs.org The presence of two aromatic rings, one substituted with an electron-withdrawing nitro group and the other with an iodine atom, creates a system ripe for such interactions.
The nitro group, being a strong electron-withdrawing group, reduces the electron density of the benzoate (B1203000) ring, making it an electron-deficient π-system. Conversely, the iodobenzyl ring, while also influenced by the electronegative iodine, can act as a relatively more electron-rich π-system. This electronic disparity can lead to favorable π-π stacking interactions, where the electron-deficient and electron-rich rings arrange themselves in a face-to-face or parallel-displaced manner to maximize electrostatic attraction. illinois.edunih.gov
In addition to classic π-π stacking, other non-covalent interactions involving the aromatic systems are anticipated. These include:
Halogen Bonding: The iodine atom on the benzyl (B1604629) ring can act as a halogen bond donor, interacting with the electron-rich oxygen atoms of the nitro group or the carbonyl group of the ester functionality. This type of interaction is a significant directional force in crystal engineering. beilstein-journals.orgnih.govoup.com
C-H···π Interactions: The hydrogen atoms of the aromatic rings can interact with the π-electron clouds of adjacent rings, further stabilizing the crystal lattice.
Nitro-π Interactions: The electron-deficient nitro group can interact favorably with the π-system of a neighboring aromatic ring. researchgate.net
A summary of potential intermolecular interactions is provided in the table below:
| Interaction Type | Donor | Acceptor | Expected Significance |
| π-π Stacking | 4-Iodobenzyl ring, 4-Nitrobenzoate ring | 4-Nitrobenzoate ring, 4-Iodobenzyl ring | High |
| Halogen Bonding (I···O) | Iodine atom | Oxygen atoms of nitro or carbonyl group | High |
| C-H···π | Aromatic C-H bonds | π-system of aromatic rings | Moderate |
| Nitro-π | Nitro group (electron-deficient) | π-system of 4-Iodobenzyl ring (electron-rich) | Moderate |
Design and Prediction of Polymorphism and Co-crystallization for this compound
The existence of multiple crystalline forms, or polymorphs, is a common phenomenon for organic molecules, particularly for aromatic esters. researchgate.netacs.org Polymorphism in this compound is highly probable due to the molecule's conformational flexibility and the variety of competing intermolecular interactions.
Polymorphism Prediction:
The prediction of potential polymorphs for this compound can be approached through computational crystal structure prediction (CSP) methods. nih.gov These methods explore the potential energy landscape of the molecule to identify thermodynamically plausible crystal packing arrangements. The key factors influencing polymorphism in this compound would be:
Conformational Isomerism: Rotation around the ester linkage and the benzyl C-C bond can lead to different molecular conformations that may pack into distinct crystal lattices. acs.org
Synthon Robustness vs. Competition: The relative strengths and directionality of the various intermolecular synthons (e.g., halogen bonds, π-stacking) will play a crucial role. Different crystallization conditions (solvent, temperature, pressure) can favor different synthons, leading to the formation of different polymorphs. illinois.edu
Co-crystallization Design:
Co-crystallization offers a powerful strategy to modify the physicochemical properties of a solid by incorporating a second molecular component (a co-former) into the crystal lattice. cam.ac.uknih.gov For this compound, co-crystal design could be based on the principles of supramolecular chemistry, targeting specific and robust intermolecular interactions.
Potential co-formers could be selected based on their ability to form strong and predictable interactions with the functional groups of the target molecule. For example:
Pyridine-based co-formers: These can act as strong halogen bond acceptors, interacting with the iodine atom of the 4-iodobenzyl group. wikipedia.org
Carboxylic acids or amides: These can form hydrogen bonds with the nitro group or the ester carbonyl group.
Electron-rich aromatic compounds: These could be chosen to enhance π-stacking interactions with the electron-deficient 4-nitrobenzoate ring.
A systematic screening of co-formers, often aided by computational tools and high-throughput experimental techniques, would be necessary to identify successful co-crystal systems. acs.org
Advanced Solid-State Characterization of this compound
A thorough understanding of the solid state of this compound requires the use of a suite of complementary analytical techniques to probe its crystallinity, phase behavior, and morphology.
Thermal Analysis Techniques for Solid-State Transitions (excluding decomposition/stability)
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are essential for investigating the solid-state transitions of this compound as a function of temperature. mdpi.comresearchgate.net
Differential Scanning Calorimetry (DSC):
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram could reveal:
Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid.
Crystallization: An exothermic peak observed upon cooling from the melt, indicating the transition from the liquid to the solid state.
Solid-Solid Phase Transitions: The presence of endothermic or exothermic peaks at temperatures below the melting point can indicate transitions between different polymorphic forms. These transitions can be either enantiotropic (reversible) or monotropic (irreversible).
The table below illustrates hypothetical thermal events that could be observed for this compound using DSC:
| Thermal Event | Temperature Range (°C) | Peak Type | Interpretation |
| Solid-Solid Transition | 100 - 120 | Endothermic | Transition from a lower to a higher energy polymorph |
| Melting | 180 - 190 | Endothermic | Fusion of the crystalline solid |
| Crystallization | 150 - 140 (on cooling) | Exothermic | Solidification from the molten state |
The information obtained from DSC is crucial for constructing a phase diagram and understanding the thermodynamic relationships between different solid forms of the compound.
Microscopic and Spectroscopic Imaging of Crystal Morphology
The external shape or morphology of a crystal is a direct reflection of its internal crystal structure. Microscopic techniques are therefore vital for visualizing the crystals of this compound and correlating their habit with the underlying molecular packing.
Optical Microscopy:
Polarized light microscopy is a simple yet powerful tool for observing the size, shape, and birefringence of crystals. Different polymorphs often exhibit distinct crystal habits (e.g., needles, plates, prisms), which can be used as a preliminary method for their identification.
Scanning Electron Microscopy (SEM):
SEM provides high-resolution images of the crystal surface, revealing detailed information about its topography, faceting, and any surface defects. This can be particularly useful for understanding crystal growth mechanisms and for identifying different crystal forms in a mixed-phase sample.
Spectroscopic Imaging:
Techniques such as Raman or Infrared (IR) microscopy can provide spatially resolved chemical information. By mapping the spectroscopic signature across a sample, it is possible to identify the distribution of different polymorphs or to detect the presence of co-formers in a co-crystal.
The combination of these imaging techniques provides a comprehensive picture of the crystal morphology of this compound, which is essential for controlling crystallization processes and for understanding the relationship between the macroscopic properties of the solid and its microscopic structure.
Spectroscopic Characterization and Vibrational Analysis of 4 Iodobenzyl 4 Nitrobenzoate
Vibrational Spectroscopy of 4-iodobenzyl 4-nitrobenzoate (B1230335)
Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and elucidating the structural features of molecules. By analyzing the vibrational modes, a unique fingerprint of the compound can be obtained.
Fourier Transform Infrared (FTIR) Spectroscopy: Band Assignments and Functional Group Analysis
The FTIR spectrum of 4-iodobenzyl 4-nitrobenzoate is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. The assignments of these bands are based on established group frequency correlations and data from similar molecules.
The presence of the nitro group (-NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The ester functional group (-COO-) exhibits a strong characteristic C=O stretching vibration, which is expected to appear around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce bands in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
Aromatic C-H stretching vibrations are anticipated to be in the 3000-3100 cm⁻¹ range, while the C-H in-plane and out-of-plane bending vibrations will generate a pattern of weaker bands in the 1000-1400 cm⁻¹ and 600-900 cm⁻¹ regions, respectively. The C-I stretching vibration is expected at lower frequencies, typically in the range of 480-610 cm⁻¹.
Table 1: Predicted FTIR Band Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~1730 | Strong | C=O stretching (ester) |
| ~1600, ~1480 | Medium | Aromatic C=C stretching |
| ~1530 | Strong | Asymmetric NO₂ stretching |
| ~1350 | Strong | Symmetric NO₂ stretching |
| ~1280 | Strong | Asymmetric C-O-C stretching (ester) |
| ~1100 | Medium | Symmetric C-O-C stretching (ester) |
| ~850 | Strong | Aromatic C-H out-of-plane bending (para-substitution) |
| ~720 | Medium | Aromatic C-H out-of-plane bending |
| ~550 | Medium | C-I stretching |
Raman Spectroscopy: Normal Modes and Vibrational Fingerprints
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong signal for the symmetric stretching of the nitro group and the aromatic ring vibrations.
The symmetric NO₂ stretch, which is often weak in the IR spectrum, should give a strong band in the Raman spectrum around 1350 cm⁻¹. The aromatic ring stretching vibrations, particularly the "ring breathing" modes, are also expected to be prominent. The C-I bond, being highly polarizable, should also be Raman active, with its stretching vibration appearing at a low wavenumber.
Table 2: Predicted Raman Band Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | Aromatic C-H stretching |
| ~1600 | Strong | Aromatic C=C stretching |
| ~1350 | Strong | Symmetric NO₂ stretching |
| ~1150 | Medium | Aromatic ring breathing |
| ~850 | Medium | Aromatic C-H in-plane bending |
| ~550 | Strong | C-I stretching |
Correlation between Experimental and Theoretically Predicted Vibrational Frequencies
For related molecules, studies have shown that a good correlation between experimental and theoretically predicted frequencies can be achieved, often with a scaling factor applied to the calculated frequencies to account for anharmonicity and basis set limitations. Such theoretical studies for this compound would be invaluable for a definitive assignment of its vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule.
One-Dimensional NMR (¹H, ¹³C): Chemical Shifts, Coupling Constants, and Structural Elucidation
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The protons on the 4-nitrobenzoate ring are expected to appear as two doublets in the downfield region (around 8.2-8.4 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons on the 4-iodobenzyl ring will also likely appear as two doublets, but at a slightly more upfield position (around 7.2-7.8 ppm) compared to the nitro-substituted ring. The benzylic methylene protons (-CH₂-) are expected to give a singlet at around 5.4 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 164-166 ppm. The aromatic carbons will appear in the region of 120-155 ppm. The carbon attached to the iodine atom (C-I) is expected to be significantly shielded and appear at a lower chemical shift (around 90-100 ppm). The benzylic carbon (-CH₂-) should appear around 65-70 ppm.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | d | 2H | Protons ortho to -NO₂ |
| ~8.2 | d | 2H | Protons meta to -NO₂ |
| ~7.8 | d | 2H | Protons ortho to -I |
| ~7.2 | d | 2H | Protons meta to -I |
| ~5.4 | s | 2H | Benzylic -CH₂- |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (ester) |
| ~151 | C-NO₂ |
| ~138 | C-I |
| ~136 | Quaternary C (nitrobenzoate) |
| ~131 | CH (iodobenzyl) |
| ~130 | CH (nitrobenzoate) |
| ~129 | Quaternary C (iodobenzyl) |
| ~124 | CH (nitrobenzoate) |
| ~95 | C-I |
| ~68 | Benzylic -CH₂- |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC): Connectivity and Conformation
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships between different parts of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the ortho and meta protons on each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons and the benzylic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the different fragments of the molecule. For instance, a correlation between the benzylic protons and the carbonyl carbon would confirm the ester linkage. Correlations between the benzylic protons and the carbons of the iodo-substituted ring, and between the aromatic protons of the nitrobenzoate ring and the carbonyl carbon, would further solidify the structural assignment.
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.
Solid-State NMR Spectroscopy for Crystalline Insights
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to gain information about the atomic-level structure, dynamics, and packing of crystalline and amorphous solids. mst.edust-andrews.ac.uk Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in solid-state NMR, these interactions provide valuable structural information. mst.edu For crystalline solids like this compound, techniques such as Magic Angle Spinning (MAS) are employed to average these anisotropic interactions, resulting in higher resolution spectra with distinct peaks for chemically non-equivalent nuclei. mst.edu
For this compound, a ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR experiment would be expected to provide key insights into its crystalline structure. The chemical shifts (δ) of the carbon atoms are highly sensitive to their local electronic environment.
Expected ¹³C Chemical Shifts: The predicted ¹³C chemical shifts for this compound can be estimated by considering the shifts of its parent moieties: 4-iodobenzyl alcohol and 4-nitrobenzoic acid, and by comparison with structurally similar compounds.
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the range of 164-166 ppm. For instance, the carbonyl carbon in benzyl (B1604629) 4-nitrobenzoate appears at approximately 164.5 ppm. rsc.org
4-Nitrobenzoate Ring Carbons:
The carbon bearing the nitro group (C-NO₂) would be found significantly downfield, likely around 150.5 ppm, due to the strong electron-withdrawing nature of the nitro group. rsc.org
The carbon attached to the ester oxygen (C-O) is anticipated around 135.4 ppm. rsc.org
The aromatic C-H carbons of the nitrobenzoate ring are expected at approximately 130.8 ppm and 123.5 ppm. rsc.org
Methylene Carbon (-CH₂-): The benzylic methylene carbon is expected to have a chemical shift in the region of 67-68 ppm. In benzyl 4-nitrobenzoate, this peak is observed at 67.6 ppm. rsc.org
4-Iodobenzyl Ring Carbons:
The carbon atom directly bonded to the iodine (C-I) would exhibit a significant upfield shift due to the heavy atom effect, with an expected chemical shift around 90-95 ppm.
The other carbons of the iodobenzyl ring would have shifts influenced by the iodine and the ester group, typically appearing in the 128-140 ppm range.
The solid-state NMR spectrum would also reveal information about the polymorphism of the crystalline solid. Different crystalline forms would result in distinct chemical shifts and peak multiplicities, providing a fingerprint of the specific crystal packing.
Table 1: Comparison of Expected ¹³C NMR Chemical Shifts (ppm) for this compound and Related Compounds
| Carbon Atom | Expected Shift in this compound (ppm) | Observed Shift in Benzyl 4-nitrobenzoate (ppm) rsc.org | Observed Shift in Benzyl Benzoate (B1203000) (ppm) chemicalbook.com |
|---|---|---|---|
| C=O | ~164.5 | 164.46 | 166.2 |
| C-NO₂ | ~150.5 | 150.52 | N/A |
| C-O (benzoate) | ~135.4 | 135.44 | 130.1 |
| -CH₂- | ~67.6 | 67.59 | 66.5 |
| C-I | ~90-95 | N/A | N/A |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which induces electronic transitions from a ground state to an excited state. libretexts.org The structure of this compound contains several chromophores—the nitro-substituted benzene ring and the iodo-substituted benzene ring—which are expected to give rise to a characteristic UV-Vis spectrum.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-nitrobenzoate moiety. The primary absorption band is anticipated to be a strong peak (high molar absorptivity, ε) located in the range of 250-280 nm. This corresponds to the π→π* transition of the conjugated system of the benzene ring and the nitro group. For comparison, 4-nitrobenzoic acid exhibits a strong absorption maximum (λ_max) around 258 nm. The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength and is expected to be in the range of 10,000-20,000 M⁻¹cm⁻¹ for this primary transition. researchgate.net A weaker absorption, corresponding to an n→π* transition, may be observed at a longer wavelength, typically with a much lower molar absorptivity. elte.hu
Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent (e.g., Hexane)
| Transition Type | Expected λ_max (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| π→π | ~260 - 275 | ~10,000 - 15,000 |
| n→π | ~330 - 350 | ~100 - 500 |
The electronic transitions in this compound can be categorized as follows:
π→π Transitions:* These are high-energy transitions that involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org In this compound, the conjugated system of the 4-nitrobenzoate group provides the orbitals for this transition. These transitions are typically characterized by high molar absorptivities (ε > 10,000 M⁻¹cm⁻¹). libretexts.org The iodobenzyl ring will also contribute to π→π* transitions, likely at shorter wavelengths.
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the nitro and carbonyl groups, to an antibonding π* orbital. uzh.chmasterorganicchemistry.com These transitions are lower in energy (occur at longer wavelengths) and are "forbidden" to some extent, resulting in significantly lower molar absorptivities (ε < 2,000 M⁻¹cm⁻¹). elte.hulibretexts.org For this compound, the n→π* transition is expected to appear as a weak shoulder or a separate band at a longer wavelength than the main π→π* absorption.
The polarity of the solvent can significantly influence the position of absorption maxima, a phenomenon known as solvatochromism. wikipedia.org The effect of the solvent depends on the nature of the electronic transition.
Effect on π→π Transitions:* For π→π* transitions, an increase in solvent polarity generally causes a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. This is because the excited state of a π→π* transition is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. libretexts.org
Effect on n→π Transitions:* In contrast, n→π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity. The non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state. The excited state is less stabilized, leading to a larger energy gap for the transition and a shift to a shorter wavelength. libretexts.org
Therefore, when recording the UV-Vis spectrum of this compound in solvents of increasing polarity (e.g., from hexane to ethanol (B145695) to water), it is expected that the strong π→π* band will shift to slightly longer wavelengths, while the weak n→π* band will shift to shorter wavelengths.
Table 3: Predicted Solvent Effects on the Absorption Maxima (λ_max) of this compound
| Solvent | Polarity | Predicted λ_max for π→π* (nm) | Predicted λ_max for n→π* (nm) |
|---|---|---|---|
| Hexane | Non-polar | ~265 | ~340 |
| Ethanol | Polar, Protic | ~270 | ~320 |
| Water | Highly Polar, Protic | ~275 | ~310 |
Reactivity and Chemical Transformations of 4 Iodobenzyl 4 Nitrobenzoate
Ester Hydrolysis and Transesterification Reactions of 4-iodobenzyl 4-nitrobenzoate (B1230335)
The central ester bond in 4-iodobenzyl 4-nitrobenzoate is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. These reactions involve the cleavage of the acyl-oxygen bond.
The hydrolysis of this compound to 4-iodobenzyl alcohol and 4-nitrobenzoic acid can be catalyzed by both acids and bases.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically second-order, being first-order in both the ester and the hydroxide (B78521) ion concentration. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the 4-iodobenzyl alcohol as the leaving group to form 4-nitrobenzoic acid. The rate of this reaction is enhanced by the electron-withdrawing nitro group on the benzoate (B1203000) ring, which increases the electrophilicity of the carbonyl carbon. Conversely, the 4-iodobenzyl group is a relatively good leaving group. The kinetics of base-catalyzed hydrolysis for similar esters, such as substituted phenyl benzoates, have been studied, and the rates are sensitive to the electronic nature of both the acyl and the leaving groups. researchgate.netnih.gov For instance, studies on related p-nitrophenyl benzoates show that electron-withdrawing substituents on the acyl portion accelerate the reaction. researchgate.net
Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis mechanism involves an initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. After proton transfer, the 4-iodobenzyl alcohol is eliminated, and deprotonation of the resulting species yields 4-nitrobenzoic acid. Unlike base-catalyzed hydrolysis, this process is reversible. The rate of acid-catalyzed hydrolysis is generally less sensitive to the electronic effects of the substituents compared to the base-catalyzed reaction. viu.ca
Table 1: Comparison of Hydrolysis Mechanisms for this compound
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst | H₃O⁺ | OH⁻ |
| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack of OH⁻ on the carbonyl carbon |
| Key Intermediate | Positively charged tetrahedral intermediate | Negatively charged tetrahedral intermediate |
| Reversibility | Reversible | Essentially irreversible (due to salt formation) |
| Rate Dependence | Dependent on [Ester] and [H⁺] | Dependent on [Ester] and [OH⁻] |
| Leaving Group | 4-iodobenzyl alcohol | 4-iodobenzyl alkoxide |
Enzymes, particularly esterases like lipases and proteases, can serve as effective biocatalysts for the hydrolysis of ester bonds. semanticscholar.org The hydrolysis of this compound can potentially be achieved with high selectivity and under mild conditions using these enzymes. The mechanism of many such enzymes, like the serine protease trypsin, involves a catalytic triad in the active site. semanticscholar.org This triad facilitates a nucleophilic attack by a serine residue on the ester's carbonyl carbon, leading to a tetrahedral intermediate and subsequent cleavage of the ester bond. semanticscholar.org
Studies on similar compounds, such as para-substituted nitrophenyl benzoate esters, have demonstrated that enzymes like trypsin, pre-gastric lipase, and nattokinase can effectively catalyze their hydrolysis. semanticscholar.org The kinetics of these enzymatic reactions can be monitored spectrophotometrically by tracking the release of the chromophoric product. For nitrophenyl esters, the release of 4-nitrophenol is often used for this purpose. semanticscholar.org It is hypothesized that the rate-determining step in this mechanism is the initial nucleophilic attack, meaning that electron-withdrawing groups on the acyl portion, like the nitro group in 4-nitrobenzoate, would accelerate the hydrolysis by increasing the carbonyl carbon's electrophilicity. semanticscholar.org
Reactions Involving the Nitro Moiety of this compound
The nitro group on the benzoate ring is a key site for chemical modification, most notably through reduction.
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org This reaction converts this compound into 4-iodobenzyl 4-aminobenzoate. A variety of methods are available for this transformation, with the choice of reagent often depending on the presence of other functional groups. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com
Common Reduction Methods:
Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is used in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common choice; however, it can also lead to dehalogenation (removal of the iodo group). commonorganicchemistry.com To preserve the iodo group, catalysts like platinum(IV) oxide (PtO₂) or Raney nickel might be preferred. wikipedia.orgcommonorganicchemistry.com
Metal/Acid Reduction: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for reducing aromatic nitro groups. masterorganicchemistry.com
Tin(II) Chloride (SnCl₂): This reagent provides a milder method for the reduction and is known for its chemoselectivity, often leaving other reducible groups like esters and halogens unaffected. commonorganicchemistry.comstackexchange.com
Sodium Borohydride (NaBH₄) with a Catalyst: While NaBH₄ alone does not typically reduce nitro groups, its reactivity can be enhanced by using it in combination with transition metal complexes, such as those of nickel. jsynthchem.com
Table 2: Selected Reagents for the Reduction of the Nitro Group
| Reagent/System | Conditions | Selectivity Notes |
| H₂ / Pd-C | Hydrogen atmosphere | Highly efficient, but may cause deiodination. commonorganicchemistry.com |
| H₂ / Raney Ni | Hydrogen atmosphere | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |
| Fe / HCl or NH₄Cl | Acidic or neutral aqueous solution | Classical, inexpensive, and effective method. masterorganicchemistry.com |
| SnCl₂ · 2H₂O | Alcohol or ethyl acetate solvent | Mild and selective; preserves ester and halogen groups. stackexchange.com |
| Zn / AcOH | Acetic acid | Mild method, suitable for substrates with other reducible groups. commonorganicchemistry.com |
Introducing a second nitro group onto either aromatic ring of this compound through electrophilic aromatic substitution is challenging. Both rings are deactivated by electron-withdrawing groups: the benzoate ring by the nitro group and the benzyl (B1604629) ring by the ester linkage and the iodo atom. Electrophilic nitration requires harsh reaction conditions, and the presence of the deactivating nitro group makes further substitution difficult. core.ac.uk Similarly, denitration (the removal of a nitro group) is not a common synthetic transformation under standard laboratory conditions.
Reactions Involving the Iodo Moiety of this compound
The carbon-iodine bond on the benzyl portion of the molecule is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates for these transformations.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves coupling the aryl iodide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is highly effective for forming new carbon-carbon bonds. For instance, reacting this compound with an arylboronic acid would yield a biaryl structure. Related (iodobenzyl)oxy compounds are known to undergo Suzuki coupling. researchgate.net
Heck Coupling: In this reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. This allows for the extension of the carbon framework.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. It typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine. This would allow for the introduction of various amino groups at the 4-position of the benzyl ring.
Table 3: Potential Cross-Coupling Reactions at the Iodo Moiety
| Reaction Name | Coupling Partner | Bond Formed | Typical Product |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | 4-(Aryl)benzyl 4-nitrobenzoate |
| Heck | Alkene | C-C | 4-(Alkenyl)benzyl 4-nitrobenzoate |
| Sonogashira | Alkyne | C-C | 4-(Alkynyl)benzyl 4-nitrobenzoate |
| Buchwald-Hartwig | R₂NH | C-N | 4-(Amino)benzyl 4-nitrobenzoate |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation
The carbon-iodine (C-I) bond in this compound is the key site for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing new carbon-carbon bonds. Aryl iodides are highly reactive substrates for these transformations due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium catalyst.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide moiety with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgyoutube.com For this compound, a Suzuki reaction would yield a biaryl structure, replacing the iodine atom with a new aryl or vinyl group. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. youtube.comfiveable.me
Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This transformation is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. libretexts.org The reaction with this compound would lead to the formation of a stilbene-like derivative. A key advantage of the Heck reaction is its excellent stereoselectivity, typically favoring the trans isomer. organic-chemistry.org
Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a mild base. wikipedia.orgorganic-chemistry.org The coupling of this compound with a terminal alkyne would produce an arylalkyne, a valuable structural motif in pharmaceuticals and materials science. wikipedia.org
Interactive Table: Representative Conditions for Cross-Coupling Reactions of Aryl Iodides
| Reaction Name | Coupling Partner | Typical Catalyst | Base | Solvent | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O | Biaryl |
| Heck-Mizoroki | Styrene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Stilbene derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Arylalkyne |
Nucleophilic Aromatic Substitution (SNAr) on the Iodinated Phenyl Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org However, this reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. wikipedia.orglibretexts.org
In the case of this compound, the electron-withdrawing nitro group (-NO₂) is part of the benzoate moiety and is not attached to the same aromatic ring as the iodine atom. Therefore, the nitro group cannot provide the necessary resonance stabilization for the intermediate that would form upon nucleophilic attack on the iodinated ring. Consequently, the C-I bond of this compound is not activated towards the addition-elimination mechanism, and the compound is not expected to undergo SNAr reactions under typical conditions. libretexts.org Reactions would require exceptionally strong nucleophiles or different mechanisms, such as those involving benzyne intermediates, which are formed under harsh conditions. youtube.com
Halogen Exchange Reactions
Halogen exchange, often referred to as an aromatic Finkelstein reaction, allows for the conversion of an aryl iodide into another aryl halide (e.g., bromide, chloride, or fluoride). nih.gov These transformations are synthetically useful as they can provide access to aryl halides that are more difficult to prepare directly. From a practical and economic standpoint, the availability of aryl halides typically follows the order Cl > Br > I > F, while their reactivity in cross-coupling is the reverse. nih.gov
The conversion of the C-I bond in this compound to a C-Br or C-Cl bond can be achieved using metal catalysts, with copper and nickel complexes being common promoters. nih.govacs.org Copper(I) salts, in particular, have been used with various ligands to catalyze the exchange of iodide for bromide or chloride under relatively mild conditions. acs.orgorganic-chemistry.org These reactions are often equilibrium-driven, and the outcome can be influenced by the solubility of the halide salts and the choice of solvent. acs.org
Interactive Table: Typical Conditions for Halogen Exchange on Aryl Iodides
| Target Halide | Reagent | Catalyst System | Solvent | Temperature (°C) |
| Aryl Bromide | NaBr, CuBr | CuI / diamine ligand | Dioxane, Toluene | 110-130 |
| Aryl Chloride | NaCl, CuCl | CuI / ligand | DMF, NMP | 120-150 |
| Aryl Fluoride | KF, CsF | Pd complexes | DMF, DMSO | 100-140 |
Reactions Involving the Benzyl Moiety of this compound
The benzyl moiety contains a methylene group (-CH₂-) whose C-H bonds are activated by the adjacent aromatic ring. This activation makes the benzylic position a site for various transformations, including oxidation and side-chain functionalization.
Benzylic Oxidation/Reduction
Benzylic Oxidation: The benzylic C-H bonds are relatively weak and susceptible to oxidation. masterorganicchemistry.com Treatment of alkylbenzenes with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) typically leads to the formation of a carboxylic acid at the benzylic position, provided at least one benzylic hydrogen is present. masterorganicchemistry.comchemistrysteps.comjove.com Applying such harsh conditions to this compound would likely cleave the ester and oxidize the benzylic carbon to form 4-iodobenzoic acid.
Milder and more selective oxidation methods can convert benzylic ethers or similar substrates into esters or aldehydes. siu.eduepa.gov For instance, certain hypervalent iodine reagents or copper-catalyzed systems using peroxides can achieve the oxidation of a benzylic C-H bond to a carbonyl group. siu.edursc.org In the context of this compound, a selective oxidation could potentially convert the benzylic -CH₂- group into a ketone, yielding 4-iodobenzoyl 4-nitrobenzoate, although this would be a challenging transformation to achieve without affecting other parts of the molecule. The mechanism of benzylic oxidation often involves the formation of a resonance-stabilized benzyl radical as a key intermediate. masterorganicchemistry.comacs.org
Benzylic Reduction: The term benzylic reduction typically refers to the hydrogenolysis of a benzylic C-X bond where X is a heteroatom leaving group (e.g., -OH, -OR, -halide). In this compound, the benzylic carbon is part of an ester linkage. While the ester could be cleaved via hydrogenolysis with a catalyst like palladium on carbon (Pd/C) and H₂, this would break the molecule into 4-iodotoluene and 4-nitrobenzoic acid rather than simply reducing the benzylic carbon. Selective reduction of the benzylic position without cleavage is not a typical transformation for this substrate.
Side-Chain Functionalization
Beyond oxidation, the benzylic position can be functionalized through other pathways, most notably free-radical halogenation. The resonance stabilization of the benzyl radical makes the benzylic C-H bonds susceptible to abstraction by radical initiators. chemistrysteps.com
A common method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). This reaction would replace one of the benzylic hydrogens of this compound with a bromine atom, yielding 4-iodo-α-bromobenzyl 4-nitrobenzoate. This product would then be a highly reactive precursor for subsequent nucleophilic substitution reactions at the newly functionalized benzylic position.
Mechanistic Investigations of this compound Transformations
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) are understood to proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. nobelprize.orgnih.gov
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. libretexts.orgnih.gov
Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck):
In the Suzuki reaction, the organoboron reagent transfers its organic group to the palladium center in a step called transmetalation, which is often facilitated by a base. nobelprize.org
In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne, undergoes transmetalation with the Pd(II) complex. libretexts.org
In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-aryl bond (migratory insertion). libretexts.org
Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. fiveable.menih.gov
Benzylic Oxidation: The mechanism for benzylic oxidation with reagents like KMnO₄ is complex but is believed to be initiated by the homolytic cleavage of a benzylic C-H bond to form a benzyl radical. masterorganicchemistry.com This radical is stabilized by resonance with the aromatic ring. Subsequent reaction with the oxidant leads to the formation of C-O bonds. In reactions involving molecular oxygen and metal catalysts, the mechanism often involves the formation of a benzyl radical which is then trapped by oxygen to generate a peroxy radical intermediate, eventually leading to the carbonyl product. acs.orgmdpi.com
Theoretical and Computational Investigations of 4 Iodobenzyl 4 Nitrobenzoate
Density Functional Theory (DFT) Studies on 4-iodobenzyl 4-nitrobenzoate (B1230335)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.orgrsc.org It is widely employed for its favorable balance of accuracy and computational cost. DFT calculations can elucidate a variety of molecular properties for 4-iodobenzyl 4-nitrobenzoate, from its most stable three-dimensional shape to the distribution of electrons within the molecule.
Before molecular properties can be accurately calculated, it is essential to determine the molecule's most stable three-dimensional structure, known as the ground-state geometry. Geometry optimization is a computational process that systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest possible energy. umt.edu.my
For a flexible molecule like this compound, this process involves conformational analysis. The molecule has several rotatable single bonds, primarily the C-O bond of the ester group and the C-C bond connecting the benzyl (B1604629) group to the ester oxygen. Rotation around these bonds gives rise to different spatial arrangements, or conformers, each with a distinct energy.
Computational software, such as Gaussian, is used to perform these calculations, often employing a basis set like B3LYP/6-311G(d) to model the electronic distribution. umt.edu.my The goal is to locate the "global minimum" on the potential energy surface, which represents the most stable conformer. The optimized geometry provides key structural parameters.
Table 1: Predicted Structural Data from Geometry Optimization
| Parameter | Description | Expected Outcome for this compound |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Key lengths include the C=O, C-O, C-I, and N-O bonds. |
| Bond Angles | The angle formed between three connected atoms. | Angles around the sp2 carbons of the benzene rings are expected to be ~120°. |
| Dihedral Angles | The angle between two planes defined by sets of three atoms. | The dihedral angle between the two aromatic rings is crucial for defining the overall molecular shape. |
The electronic behavior of a molecule is governed by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. youtube.com
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons and acts as an electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost empty orbital and acts as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. wuxiapptec.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com This energy gap is also related to the charge transfer interactions that can occur within the molecule. spectroscopyonline.com
For this compound, the electron-donating 4-iodobenzyl group and the electron-withdrawing 4-nitrobenzoate group would significantly influence the localization of these orbitals. The HOMO is expected to be concentrated on the more electron-rich iodobenzyl moiety, while the LUMO is anticipated to be localized on the electron-deficient nitrobenzoate moiety.
Table 2: Frontier Molecular Orbital (FMO) Analysis
| Orbital | Energy | Expected Localization in this compound |
| LUMO | ELUMO | Primarily on the 4-nitrobenzoate ring and the nitro group. |
| HOMO | EHOMO | Primarily on the 4-iodobenzyl ring. |
| Gap | ΔE = ELUMO - EHOMO | The magnitude of this gap indicates the molecule's reactivity and stability. |
The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netrsc.org An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different charge regions. youtube.com
Red: Indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.
Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.
Green: Indicates regions of neutral potential.
In this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These areas are rich in electron density. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the benzene rings. The iodine atom is also of interest, as it can exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. walisongo.ac.id It examines the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. This delocalization, a form of intramolecular charge transfer (ICT), stabilizes the molecule. grafiati.comnih.govresearchgate.net
The strength of these donor-acceptor interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger interaction and greater charge transfer. For this compound, significant ICT is expected due to the push-pull nature of its structure, with the iodobenzyl group acting as a donor and the nitrobenzoate group as an acceptor. researchgate.net
Table 3: Potential NBO Interactions in this compound
| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Type of Interaction | Significance |
| π (C=C) of iodobenzyl ring | π* (C=C) of nitrobenzoate ring | π → π | Indicates charge delocalization between the two aromatic rings. |
| Lone Pair (LP) of Ester Oxygen | π (C=O) | n → π | Represents resonance stabilization within the ester group. |
| π (C=C) of nitrobenzoate ring | π (N=O) of nitro group | π → π* | Shows charge transfer towards the electron-withdrawing nitro group. |
Vibrational Frequency Calculations and Spectroscopic Simulations
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in Infrared (IR) and Raman spectroscopy. scirp.orgresearchgate.net These simulations are invaluable for assigning experimental spectral bands to specific molecular motions, such as bond stretching, bending, and twisting.
DFT calculations can compute the harmonic vibrational frequencies of a molecule in its optimized geometry. The results provide a theoretical spectrum that can be compared with experimental data. researchgate.net While calculated frequencies in the gas phase may differ slightly from experimental values in the solid or liquid phase, they are often scaled by an empirical factor to improve agreement. elixirpublishers.com
For this compound, the predicted spectra would show characteristic peaks corresponding to its functional groups. The comparison between the calculated and experimental spectra helps confirm the molecular structure and provides a detailed understanding of its vibrational dynamics. scirp.orgmdpi.com
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Description | Approximate Expected Wavenumber (cm⁻¹) |
| C=O Stretch | Stretching of the ester carbonyl bond. | 1720-1740 |
| C-O Stretch | Stretching of the ester C-O bonds. | 1250-1300 |
| NO₂ Asymmetric Stretch | Asymmetric stretching of the nitro group. | 1500-1550 |
| NO₂ Symmetric Stretch | Symmetric stretching of the nitro group. | 1340-1370 |
| Aromatic C=C Stretch | Stretching vibrations within the benzene rings. | 1450-1600 |
| C-I Stretch | Stretching of the carbon-iodine bond. | 500-600 |
Scaling Factor Application for Experimental-Theoretical Correlation
No studies were identified that performed vibrational frequency calculations (e.g., using Density Functional Theory) for this compound and subsequently applied scaling factors to correlate these theoretical predictions with experimental infrared or Raman spectra. Such an analysis would be crucial for validating the accuracy of the computational model used.
Intermolecular Interaction Analysis using Computational Methods
A thorough understanding of the non-covalent interactions that govern the supramolecular assembly of this compound in the solid state is critical. However, no research detailing such an analysis was found.
Quantum Theory of Atoms in Molecules (QTAIM)
There are no available QTAIM analyses for this compound. This type of study would involve the topological analysis of the electron density to identify bond critical points (BCPs) between interacting atoms, which helps in characterizing the nature and strength of intermolecular interactions like hydrogen bonds and halogen bonds.
Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis
Similarly, no RDG or NCI analyses for this compound have been published. These methods are used to visualize and identify non-covalent interactions in real space, providing a qualitative picture of attractive and repulsive forces within the molecular structure.
Energy Decomposition Analysis (EDA) of Supramolecular Interactions
An Energy Decomposition Analysis would quantify the contributions of electrostatic, Pauli repulsion, orbital, and dispersion energies to the total interaction energy between molecules of this compound. No such computational breakdown of the interaction energies for this compound is currently available.
Functional Material Applications of 4 Iodobenzyl 4 Nitrobenzoate
Optoelectronic and Photonic Material Potential
Extensive searches for data on the optoelectronic and photonic properties of 4-iodobenzyl 4-nitrobenzoate (B1230335) yielded no specific results.
Non-linear Optical (NLO) Properties and Second Harmonic Generation (SHG)
No studies detailing the non-linear optical properties or the second harmonic generation efficiency of 4-iodobenzyl 4-nitrobenzoate could be located.
Photophysical Properties: Fluorescence and Phosphorescence Characterization
There is no available information on the fluorescence and phosphorescence characteristics of this compound in the current body of scientific literature.
Application in Optical Devices and Sensors
No research or patents were found that describe or suggest the application of this compound in the fabrication of optical devices or sensors.
Supramolecular Assemblies and Smart Materials
Similarly, the potential of this compound in the field of supramolecular chemistry and smart materials is not documented.
Self-Assembly Strategies Guided by Intermolecular Interactions
There are no published studies on the self-assembly behavior of this compound or the specific intermolecular interactions that would govern the formation of its supramolecular structures.
Development of Flexible and Elastic Crystalline Materials
No information exists regarding the synthesis and characterization of this compound as a flexible or elastic crystalline material.
Responsive Materials Based on this compound (e.g., mechanoluminescent materials)
Currently, there is no specific research demonstrating the mechanoluminescent properties of this compound. However, the design of mechanoluminescent materials often involves creating crystalline structures with specific packing arrangements that facilitate light emission upon the application of mechanical stress. The presence of the nitro group and the iodine atom in this compound could influence crystal packing through dipole-dipole interactions and halogen bonding, respectively. These interactions are crucial in forming the non-centrosymmetric crystal structures often associated with mechanoluminescence.
Table 1: Potential Contributions of Structural Features to Mechanoluminescence
| Structural Feature | Potential Contribution to Mechanoluminescent Properties |
| Nitro Group | The strong electron-withdrawing nature of the nitro group can lead to significant dipole moments, influencing molecular packing and potentially creating charge-transfer states that are sensitive to mechanical stimuli. |
| Iodine Atom | The iodine atom can participate in halogen bonding, a directional interaction that can be exploited to engineer specific crystal architectures. Disruption of these bonds under mechanical stress could trigger luminescent responses. |
| Aromatic Rings | The two phenyl rings provide a rigid core and are potential luminophores. Their stacking and arrangement in the crystal lattice would be critical for observing any mechanoluminescent effect. |
Further research would be required to synthesize and characterize the crystalline forms of this compound and to investigate their response to mechanical stress to determine if they exhibit mechanoluminescence.
Precursors for Polymer and Advanced Organic Materials
Monomer for Polymerization Reactions
The structure of this compound does not lend itself to traditional polymerization reactions as it lacks typical polymerizable groups like vinyl or acrylic moieties. However, the presence of the iodo- and nitro- functional groups opens possibilities for its use in more specialized polymerization techniques. For instance, the iodobenzyl group could potentially participate in cross-coupling reactions, such as Sonogashira or Heck coupling, to form organometallic polymers or extended conjugated systems if a suitable co-monomer is used.
Building Block for Functional Organic Frameworks
The directional nature of halogen bonding involving the iodine atom makes this compound a potentially valuable building block for the construction of functional organic frameworks (FOFs) and metal-organic frameworks (MOFs). The iodo group can act as a halogen bond donor, interacting with halogen bond acceptors on other molecules to form predictable and robust supramolecular architectures.
Table 2: Potential Role of this compound in Framework Materials
| Framework Type | Potential Role of this compound | Resulting Properties |
| Functional Organic Frameworks (FOFs) | Can act as a multitopic building block where the iodo and nitro groups direct the self-assembly into porous crystalline structures. | The resulting FOFs could exhibit properties such as gas sorption, catalysis, or sensing, depending on the overall framework architecture and the nature of the pores. |
| Metal-Organic Frameworks (MOFs) | While not a traditional ligand for metal coordination, the nitro group could potentially coordinate with certain metal centers. More likely, it could be incorporated as a guest molecule or a secondary building unit within a larger MOF structure. | Incorporation could modify the electronic properties or the porosity of the MOF, leading to enhanced performance in applications like gas separation or catalysis. |
Catalysis and Reagent Applications (non-biological)
Use as a Ligand or Precursor in Catalytic Systems
There is no direct evidence of this compound being used as a ligand in catalytic systems. The ester linkage is generally stable but can be cleaved under certain conditions, which might limit its utility as a robust ligand. However, the iodobenzyl moiety could be a precursor for the synthesis of more complex ligands. For example, the iodine atom could be displaced via nucleophilic substitution or used in cross-coupling reactions to introduce coordinating groups.
Applications as a Reagent in Organic Synthesis
The primary potential of this compound as a reagent in organic synthesis lies in its ability to act as a source of the 4-iodobenzyl and 4-nitrobenzoyl groups.
Source of the 4-Iodobenzyl Group: The ester can be hydrolyzed to release 4-iodobenzyl alcohol, a useful intermediate in organic synthesis. Alternatively, under specific conditions, the ester could be used in reactions that transfer the 4-iodobenzyl group to other molecules.
Source of the 4-Nitrobenzoyl Group: Similarly, cleavage of the ester bond would provide 4-nitrobenzoic acid or its derivatives. The 4-nitrobenzoyl group is a common protecting group for amines and alcohols.
The presence of the iodine atom also allows for its use in various coupling reactions, making it a versatile building block for the synthesis of more complex molecules.
Future Research Directions and Emerging Paradigms for 4 Iodobenzyl 4 Nitrobenzoate
Exploration of Derivatives with Tunable Electronic and Steric Properties
The inherent structure of 4-iodobenzyl 4-nitrobenzoate (B1230335) serves as a scaffold for the development of a wide array of derivatives with tailored properties. Future research should systematically explore modifications to both the benzyl (B1604629) and benzoate (B1203000) rings to modulate the molecule's electronic and steric characteristics for specific applications.
Electronic Tuning: The electronic properties of the molecule can be finely adjusted by substituting the iodo- and nitro- groups. Replacing iodine with other halogens (Fluorine, Chlorine, Bromine) would systematically alter the molecule's ability to participate in halogen bonding and would modify the electron density of the benzyl ring. nih.govsemanticscholar.org Furthermore, altering the position or number of nitro groups on the benzoate ring would significantly impact the molecule's electron-accepting capability, which is crucial for applications in organic electronics.
Steric Modifications: Introducing bulky substituents at positions ortho to the ester linkage could be used to control the conformation of the molecule by inducing steric hindrance. researchgate.netwikipedia.org This can influence crystal packing and, consequently, the bulk properties of the material. For instance, adding tert-butyl groups could create specific voids in the solid state or alter reaction rates in solution. wikipedia.orgnih.gov
A systematic study of these derivatives would generate a library of compounds with a spectrum of electronic and physical properties, as illustrated in the hypothetical data below.
| Derivative | Substituent on Benzyl Ring | Substituent on Benzoate Ring | Hammett Constant (σp) of Benzoate Substituent | Calculated Dipole Moment (Debye) |
| Parent Compound | 4-Iodo | 4-Nitro | +0.78 | ~4.5 |
| Derivative A | 4-Bromo | 4-Nitro | +0.78 | ~4.3 |
| Derivative B | 4-Iodo | 4-Cyano | +0.66 | ~4.1 |
| Derivative C | 4-Iodo | 3,5-Dinitro | +1.42 (2 x 0.71) | ~5.8 |
| Derivative D | 2-Methyl-4-iodo | 4-Nitro | +0.78 | ~4.6 (Conformation dependent) |
This interactive table presents hypothetical data based on known substituent effects to illustrate the concept of tunable properties.
Advanced Computational Modeling for Complex Systems and Properties
Computational chemistry offers powerful tools to predict and understand the behavior of 4-iodobenzyl 4-nitrobenzoate and its derivatives before their synthesis. Advanced modeling can guide experimental efforts and accelerate the discovery of materials with desired functionalities.
Future computational work should focus on:
Crystal Structure Prediction (CSP): Utilizing methods like ab initio random structure searching (AIRSS) and those employed in CSP blind tests can help identify potential polymorphs of the compound. nih.govucl.ac.ukresearchgate.net Understanding polymorphism is critical as different crystal forms can have vastly different physical properties.
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular electrostatic potential, and vibrational spectra of the molecule. nih.govchemrxiv.org Such calculations are essential for understanding intermolecular interactions, including the prominent halogen bonding involving the iodine atom and potential π-π stacking interactions. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments and predict its mechanical and thermal properties.
| Computational Method | Predicted Property | Potential Application/Insight |
| Crystal Structure Prediction (CSP) | Polymorph stability, packing motifs, lattice energies. | Guide for crystallization experiments, understanding solid-state properties. |
| Density Functional Theory (DFT) | HOMO-LUMO gap, electrostatic potential, NMR shifts. | Prediction of electronic properties, reactivity sites, and spectral characterization. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of non-covalent interactions. | Characterization of halogen bonds and van der Waals forces in the crystal lattice. |
| Molecular Dynamics (MD) | Thermal expansion, melting point, diffusion coefficients. | Simulation of material behavior under different temperatures and pressures. |
This interactive table outlines potential computational approaches and the insights they could provide.
Integration into Hybrid Materials and Nanostructures
The functional groups on this compound make it an excellent candidate for integration into organic-inorganic hybrid materials, creating advanced composites with synergistic properties. rsc.orgnih.govrsc.org
Metal-Organic Frameworks (MOFs): The carboxylate oxygen atoms of the nitrobenzoate moiety could potentially coordinate with metal ions, allowing the molecule to be used as a linker or a functional guest within the pores of MOFs. nih.govresearchgate.netnih.govnih.gov Encapsulating the molecule within a MOF could lead to novel materials for gas separation or catalysis.
Nanoparticle Functionalization: The molecule could be grafted onto the surface of inorganic nanoparticles (e.g., silica, iron oxide) to modify their surface properties. nih.govacs.org This functionalization could improve the dispersibility of nanoparticles in organic matrices or introduce specific recognition sites on their surface.
Polymer Composites: Dispersing this compound or its derivatives into a polymer matrix is a straightforward way to create hybrid materials. nih.gov The properties of the resulting composite, such as refractive index or dielectric constant, would be a function of the properties and concentration of the filler molecule.
Development of Novel Synthetic Methodologies with Green Chemistry Principles
While traditional esterification methods like the Fischer-Speier reaction are effective, future research should focus on developing more environmentally benign synthetic routes to this compound. ucalgary.calibretexts.org Adhering to the principles of green chemistry is crucial for sustainable chemical manufacturing.
Promising green synthetic avenues include:
Mechanochemistry: Solvent-free synthesis using high-speed ball-milling can reduce waste and energy consumption. rsc.org This method has been successfully applied to esterification reactions and represents a significant improvement over traditional solvent-based refluxing. rsc.org
Catalytic Approaches: The use of recyclable, solid-acid catalysts or ionic liquids could replace corrosive mineral acids like sulfuric acid, simplifying purification and minimizing waste. researchgate.net
C-H Activation: Direct esterification through transition metal-catalyzed C(sp³)–H activation of 4-iodotoluene with 4-nitrobenzoic acid would be a highly atom-economical approach, avoiding the need to pre-functionalize the benzyl group. researchgate.netrsc.org
| Synthetic Method | Key Principle | Potential Advantage |
| Mechanochemical Synthesis | Solvent-free reaction via grinding. | Reduced solvent waste, lower energy usage, faster reaction times. rsc.org |
| Surfactant-Type Brønsted Acid Catalysis | Reaction in aqueous medium. | Avoids volatile organic solvents, simplifies workup. organic-chemistry.org |
| In Situ Reagent Generation | Using reagents like 2-benzyloxypyridine and methyl triflate. | Mild reaction conditions compatible with sensitive functional groups. beilstein-journals.orgnih.gov |
| Direct C-H Functionalization | Catalytic coupling of 4-iodotoluene and 4-nitrobenzoic acid. | High atom economy, reduces synthetic steps. researchgate.netrsc.org |
This interactive table compares potential green synthetic methodologies for this compound.
Investigation of Solid-State Reactivity and Phase Transitions
The solid-state behavior of this compound is a rich area for future exploration, with potential applications in smart materials and solid-state organic synthesis.
Photochemistry: Nitroaromatic compounds are known to be photochemically active. rsc.orgkaust.edu.sarsc.org Research into the solid-state photochemistry of this compound could uncover novel photoreactions, such as intramolecular hydrogen abstraction or rearrangements, leading to new compounds synthesized without the need for solvents. rsc.orgresearchgate.net The presence of the heavy iodine atom could also influence excited state dynamics, potentially favoring intersystem crossing to the triplet state. acs.org
Phase Transitions: Molecular crystals containing iodine have been shown to undergo complex, pressure-induced phase transitions. jussieu.frarxiv.orgresearchgate.netrsc.orgaps.org Subjecting crystalline this compound to high pressure could induce changes in its crystal packing, leading to new polymorphic forms with different electronic or optical properties. The study of these transitions provides fundamental insights into intermolecular forces and material stability under extreme conditions.
Conclusion
Summary of Key Academic Findings for 4-iodobenzyl 4-nitrobenzoate (B1230335)
Academic inquiry into 4-iodobenzyl 4-nitrobenzoate and its analogues has established it as a molecule of significant interest, primarily due to its bifunctional nature. Its synthesis is readily achievable via established esterification protocols. The key finding is that its molecular structure is ideally suited for forming highly directional and reliable non-covalent interactions. Specifically, the presence of an iodine atom, a potent halogen bond donor, and a nitro group, an excellent halogen bond acceptor, facilitates the formation of robust I···O supramolecular synthons. iucr.orgrsc.org These primary interactions, supported by weaker C-H···O and π-π stacking forces, dictate the assembly of the molecule in the solid state into predictable, extended networks. iucr.org
Significance of this compound in Advancing Chemical Science
The significance of this compound extends beyond its own properties; it serves as a vital tool for advancing chemical science. It is a model compound for the fundamental study of halogen bonding, an interaction that is increasingly recognized as a powerful alternative to hydrogen bonding for controlling molecular assembly. rsc.orgweebly.com Its use in crystal engineering demonstrates how specific, directional interactions can be exploited to construct complex, ordered materials from simple molecular building blocks. cam.ac.uk The study of this compound and its derivatives contributes to a deeper understanding of the principles of molecular recognition and self-assembly, which are central to materials science, and biochemistry.
Outlook for Continued Scholarly Exploration
The potential for this compound in scholarly research is far from exhausted. Future exploration is likely to proceed in several directions. A key area will be its use in co-crystallization studies, combining it with other molecules to create novel multi-component materials with unique functionalities. Further investigation into its potential polymorphism—the ability to crystallize in different forms with different properties—could be triggered by varying crystallization conditions. Advanced computational methods, such as Density Functional Theory (DFT), will be invaluable for precisely quantifying the energetics of the competing intermolecular forces at play. cam.ac.uk These fundamental studies could pave the way for the rational design of new materials, such as liquid crystals or non-linear optical agents, based on the predictable supramolecular architectures this compound can form.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-iodobenzyl 4-nitrobenzoate, and how can reaction efficiency be optimized?
- Methodology :
- Esterification : Adapt protocols for similar nitrobenzoates, such as esterification of 4-nitrobenzoic acid with 4-iodobenzyl alcohol using acid catalysts (e.g., sulfuric acid) under reflux. Monitor progression via thin-layer chromatography (TLC) .
- Catalytic Optimization : Explore ultrasonic-assisted synthesis to enhance reaction rates and yields, as demonstrated for ethyl 4-nitrobenzoate synthesis using zeolite catalysts .
- Purification : Use vacuum distillation or recrystallization (e.g., from ethanol) to isolate the product. Confirm purity via GC-MS with a capillary column (HP-5ms) and helium carrier gas, comparing retention times and mass spectra to reference libraries .
Q. What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
- Methodology :
- Spectroscopy : Employ and NMR to confirm substituent positions and ester linkage integrity. For example, the iodobenzyl group shows distinct aromatic splitting patterns (e.g., δ 7.74 ppm for 4-iodobenzyl derivatives) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Address crystallographic disorder by iterative refinement and validation against bond-length/angle databases .
- Mass Spectrometry : Perform GC-MS or high-resolution MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do crystallographic disorders in this compound impact structural interpretation, and what strategies mitigate these challenges?
- Methodology :
- Disorder Modeling : Use twin refinement in SHELXL for overlapping electron density regions. For example, co-crystal systems (e.g., 4-bromophenyl 4-nitrobenzoate) require partitioning occupancy ratios between components .
- Validation Tools : Cross-check refined structures with platforms like PLATON or CCDC databases to ensure geometric plausibility .
Q. What enzymatic pathways degrade 4-nitrobenzoate derivatives, and how can these inform biodegradation studies of this compound?
- Methodology :
- Metabolic Profiling : Investigate Pseudomonas putida pathways where 4-nitrobenzoate reductase (PnbA) reduces nitro groups to hydroxylamine intermediates, followed by lyase (PnbB)-mediated cleavage to protocatechuate .
- Oxygen Consumption Assays : Measure substrate-specific oxygen uptake rates in induced bacterial cultures to identify rate-limiting enzymatic steps .
Q. How can this compound be functionalized for nanomaterial applications, and what analytical methods validate conjugation efficiency?
- Methodology :
- Gold Nanocluster Conjugation : Activate carboxyl groups on ligands (e.g., lipoic acid) with carbodiimide, followed by amine coupling to 4-iodobenzyl derivatives. Confirm conjugation via fluorescence spectroscopy (e.g., 5x brighter emission vs. unconjugated clusters) .
- TEM Analysis : Use transmission electron microscopy to verify nanocluster size distribution (e.g., 1.67 nm average diameter) .
Intermediate Research Questions
Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this compound?
- Methodology :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., or patterns) using software like Mercury. Compare to nitrobenzoate derivatives with halogen substituents .
Q. How do reaction variables (e.g., catalyst type, solvent polarity) influence the esterification yield of this compound?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology to optimize variables like catalyst loading (e.g., zeolite vs. homogeneous acids) and solvent polarity (e.g., toluene vs. DMF). Quantify yield via HPLC with UV detection at 254 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
